

# In-Depth Technical Guide to the Pharmacological Properties of O-2172

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

O-2172 is a synthetic, non-nitrogenous analogue of methylphenidate, developed by Organix Inc. It functions as a potent and selective dopamine reuptake inhibitor (DRI). Structurally, it is methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate, distinguishing itself from methylphenidate by the substitution of a cyclopentane ring for the piperidine ring and the addition of a 3,4-dichloro substitution on the phenyl ring.[1] This modification, notably the absence of the nitrogen lone pair, demonstrates that selective binding to the dopamine transporter (DAT) and potent inhibition of dopamine reuptake can be achieved without this traditional pharmacophore.

O-2172 has been identified as a designer drug, sometimes sold under the name DCCPM. This guide provides a comprehensive overview of the pharmacological properties of O-2172, including its mechanism of action, binding affinity, in vitro efficacy, and the experimental protocols used for its characterization.

## **Mechanism of Action**

O-2172 exerts its pharmacological effects primarily by acting as a dopamine reuptake inhibitor. It binds to the dopamine transporter (DAT), a protein responsible for the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting this process, O-2172 increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This mechanism is shared with other stimulants like methylphenidate and cocaine.



## **Signaling Pathway**

The inhibition of the dopamine transporter by **O-2172** leads to a cascade of downstream signaling events initiated by the increased availability of dopamine in the synapse. This elevated dopamine concentration results in prolonged activation of postsynaptic dopamine receptors (D1-like and D2-like families).



Click to download full resolution via product page

Figure 1: Mechanism of Action of O-2172.

# **Quantitative Pharmacological Data**

The in vitro activity of **O-2172** has been characterized by its ability to inhibit radioligand binding to the dopamine and serotonin transporters. The following table summarizes the available quantitative data for **O-2172**.

| Parameter | Target                       | Value   | Reference            |
|-----------|------------------------------|---------|----------------------|
| IC50      | Dopamine Transporter (DAT)   | 47 nM   | Meltzer et al., 2003 |
| IC50      | Serotonin Transporter (SERT) | 7000 nM | Meltzer et al., 2003 |

IC<sub>50</sub> (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.



Based on these values, **O-2172** demonstrates a high degree of selectivity for the dopamine transporter over the serotonin transporter, with a selectivity ratio (SERT IC<sub>50</sub> / DAT IC<sub>50</sub>) of approximately 149.

## **Experimental Protocols**

The following sections detail the methodologies employed in the key experiments cited for the pharmacological characterization of **O-2172**.

## **Radioligand Binding Assays**

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor or transporter. In the case of **O-2172**, these assays were performed to measure its inhibitory potency at the dopamine and serotonin transporters.

Objective: To determine the  $IC_{50}$  values of **O-2172** for the dopamine transporter (DAT) and the serotonin transporter (SERT).

**Experimental Workflow:** 





Click to download full resolution via product page

Figure 2: General workflow for radioligand binding assays.

#### **Detailed Methodology:**

 Tissue Preparation: For the DAT binding assay, tissue from the caudate and putamen of monkey brains is typically used. For the SERT binding assay, the brainstem is a suitable



source. The tissue is homogenized in a buffered solution.

• Membrane Preparation: The homogenate is subjected to centrifugation to pellet the cell membranes, which contain the transporters. The resulting membrane pellet is washed and resuspended in an appropriate assay buffer.

#### Radioligands:

- For the dopamine transporter assay, [3H]WIN 35,428 is a commonly used radioligand.
- For the serotonin transporter assay, [3H]citalopram is a selective radioligand.

#### · Assay Procedure:

- Aliquots of the membrane preparation are incubated in the presence of a fixed concentration of the respective radioligand and varying concentrations of the unlabeled test compound (O-2172).
- The incubation is carried out at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.
- Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., cocaine for DAT, imipramine for SERT).

#### Separation and Quantification:

- The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
- The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
- The radioactivity retained on the filters is quantified using a liquid scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal doseresponse curve, from which the IC₅₀ value is determined. The Ki (inhibitory constant) can be



calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation, which also requires the Kd (dissociation constant) of the radioligand.

## **Structure-Activity Relationship**

**O-2172** is an analogue of methylphenidate. The key structural differences are the replacement of the piperidine ring with a cyclopentane ring and the addition of a 3,4-dichloro substitution on the phenyl ring. The fact that **O-2172** retains high affinity for the dopamine transporter despite the absence of the nitrogen atom found in methylphenidate and cocaine is a significant finding in the structure-activity relationship of dopamine reuptake inhibitors. It indicates that the nitrogen lone pair, while important in many DAT ligands, is not an absolute requirement for potent binding and inhibition. The cyclopentane moiety likely occupies the same lipophilic pocket as the piperidine ring of methylphenidate.

## **Preclinical and Clinical Data**

To date, there is a lack of publicly available, peer-reviewed preclinical in vivo data or any clinical trial information for **O-2172**. Its primary characterization has been through in vitro binding and uptake assays. The compound has been noted for its sale as a designer drug, but its full in vivo pharmacological profile, including pharmacokinetics, pharmacodynamics, and safety, has not been formally documented in the scientific literature.

## Conclusion

**O-2172** is a potent and selective dopamine reuptake inhibitor with a unique chemical structure that distinguishes it from classical stimulants like methylphenidate and cocaine. Its high affinity for the dopamine transporter, despite the absence of a nitrogen atom, provides valuable insights for the design of novel DAT ligands. While its in vitro pharmacological profile is well-defined, a comprehensive understanding of its in vivo effects and therapeutic potential requires further investigation through preclinical and clinical studies. The current data establishes **O-2172** as a significant tool for research into the structure and function of the dopamine transporter.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. O-2172 Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Pharmacological Properties of O-2172]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12762857#pharmacological-properties-of-o-2172]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com